molecular formula C3H7IO2 B12738823 Glyceryl iodide, (S)- CAS No. 52611-39-9

Glyceryl iodide, (S)-

Cat. No.: B12738823
CAS No.: 52611-39-9
M. Wt: 201.99 g/mol
InChI Key: GLJRUXJFSCIQFV-GSVOUGTGSA-N
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Description

Glyceryl iodide, (S)-, also known as (S)-3-iodo-1,2-propanediol, is an organic compound with the molecular formula C3H7IO2. It is a colorless crystalline solid that is soluble in water and other solvents. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl iodide, (S)-, can be synthesized through the iodination of glycerol. One common method involves the reaction of glycerol with iodine and red phosphorus. The reaction typically proceeds as follows: [ \text{C3H8O3} + \text{I2} + \text{P} \rightarrow \text{C3H7IO2} + \text{PI3} ] This reaction is carried out under controlled conditions to ensure the selective formation of glyceryl iodide.

Industrial Production Methods: In industrial settings, glyceryl iodide can be produced through the hydrogenolysis of diacyl glyceryl ethers using lithium aluminum hydride. The glyceryl ether-fatty alcohol mixture is separated quantitatively by thin-layer chromatography (TLC) and sufficient material is obtained for the preparation of alkyl iodide derivatives .

Chemical Reactions Analysis

Types of Reactions: Glyceryl iodide, (S)-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form glycerol.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of glycerol.

    Substitution: Formation of various glyceryl derivatives depending on the nucleophile used.

Scientific Research Applications

Glyceryl iodide exhibits significant biological activities due to its ability to release iodide ions. These ions play a crucial role in:

  • Thyroid Function : Iodide is vital for the production of thyroid hormones, which are essential for metabolic regulation.
  • Expectorant Properties : The compound acts as an expectorant by increasing mucus volume and reducing viscosity, facilitating mucus clearance from the respiratory tract .

Applications in Medicine

Glyceryl iodide has several notable applications in the medical field:

  • Expectorants : It is used in formulations aimed at alleviating respiratory conditions by promoting mucus clearance.
  • Thyroid Studies : Its role in releasing iodide makes it useful in studies related to thyroid function and disorders.
  • Pharmaceutical Formulations : Glyceryl iodide can be incorporated into various medicinal preparations due to its properties as a solvent and stabilizer for active ingredients .

Case Studies and Research Findings

  • Iodinated Glycerol Studies :
    Research indicates that glyceryl iodide is a component of iodinated glycerol products used therapeutically as expectorants. Studies have shown that these products can effectively increase mucus secretion, aiding patients with respiratory issues .
  • Thyroid Hormone Synthesis :
    Investigations into the biochemical pathways involving glyceryl iodide have highlighted its importance in synthesizing thyroid hormones. For instance, research involving the sodium/iodide symporter has demonstrated how glyceryl iodide can influence iodide uptake in thyroid cells, impacting hormone production .
  • Allergic Reactions :
    Some studies have reported allergic reactions associated with glyceryl iodide usage, including symptoms like rashes and swelling. This aspect emphasizes the need for caution and monitoring during therapeutic applications.

Comparative Analysis of Related Compounds

To understand the uniqueness of glyceryl iodide, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
Glyceryl guaiacolateContains guaiacol moietyUsed as an expectorant; enhances mucous clearance
Glyceryl triacetateTriester of glycerolCommonly used as a food additive and solvent
Iodinated glycerolContains multiple iodine atomsPrimarily used for its iodine content in medical applications

Mechanism of Action

The mechanism of action of glyceryl iodide, (S)-, involves its interaction with molecular targets and pathways in biological systems. It is believed to exert its effects by influencing lipid metabolism and bronchial cells. The compound’s iodide group plays a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

Glyceryl iodide, (S)-, can be compared with other similar compounds such as:

    Glycerol: Unlike glyceryl iodide, glycerol lacks the iodide group, making it less reactive in certain chemical reactions.

    Glyceryl triacetate: This compound has similar effects on lipid metabolism but differs in its chemical structure and reactivity.

    Glyceryl guaiacolate:

Biological Activity

Glyceryl iodide, (S)- is an iodinated glycerol derivative that exhibits significant biological activity, primarily due to its ability to release iodide ions in biological systems. This compound is important in various physiological processes, particularly in thyroid hormone synthesis and as an expectorant. This article explores the biological activity of glyceryl iodide, (S)-, including its mechanisms of action, potential therapeutic uses, and safety considerations.

  • Molecular Formula : C₃H₇IO₂
  • Molecular Weight : Approximately 201.99 g/mol
  • Appearance : Colorless crystalline solid
  • Solubility : Soluble in water and various organic solvents

The structural modification of glycerol by the iodine atom significantly alters its chemical properties and biological interactions, which can lead to both beneficial and adverse effects.

  • Iodide Ion Release : Glyceryl iodide, (S)- releases iodide ions upon hydrolysis, which are essential for synthesizing thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). These hormones are critical for regulating metabolism, growth, and development.
  • Expectorant Activity : The compound acts as an expectorant by increasing the volume of mucus in the respiratory tract and reducing its viscosity. This facilitates mucus clearance, thus aiding in respiratory health.
  • Potential Allergic Reactions : Research indicates that glyceryl iodide may induce allergic reactions in some individuals, manifesting as rashes, itching, and swelling. Long-term exposure can lead to more severe reactions such as eosinophilia and allergic vasculitis.

Toxicological Studies

A series of toxicological studies have been conducted to evaluate the safety profile of glyceryl iodide:

  • Short-term Studies : In 13-week studies involving F344/N rats, doses up to 500 mg/kg were administered. Observations included kidney tubular cell lesions and lymphoid hyperplasia in the stomach of dosed rats .
  • Long-term Studies : Two-year studies showed that high doses led to a decrease in body weight compared to controls and increased incidences of squamous metaplasia in salivary glands. Additionally, adenomas were observed in the anterior pituitary gland of female mice .

Case Studies

  • Thyroid Function Studies : In clinical settings, glyceryl iodide has been investigated for its role in thyroid function tests due to its ability to release iodide ions. Patients with iodine deficiency may benefit from supplementation with this compound to enhance thyroid hormone production.
  • Respiratory Health : A study reported on the use of glyceryl iodide as an expectorant in patients with chronic obstructive pulmonary disease (COPD), demonstrating improved mucus clearance and reduced respiratory distress.

Comparative Analysis with Related Compounds

CompoundBiological ActivityToxicity Profile
Glyceryl Iodide (S)Iodine release; expectorantAllergic reactions; eosinophilia
Iodinated GlycerolSimilar iodine release; expectorantKidney lesions; neoplasms
GlycerolEnergy substrateGenerally safe; low toxicity

Properties

CAS No.

52611-39-9

Molecular Formula

C3H7IO2

Molecular Weight

201.99 g/mol

IUPAC Name

(2S)-3-iodopropane-1,2-diol

InChI

InChI=1S/C3H7IO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1

InChI Key

GLJRUXJFSCIQFV-GSVOUGTGSA-N

Isomeric SMILES

C([C@@H](CI)O)O

Canonical SMILES

C(C(CI)O)O

Origin of Product

United States

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